

Evolution of the Protein Kinase C family across species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PROTEIN KINASE C

Cat. No.: B1179006

[Get Quote](#)

An In-Depth Technical Guide to the Evolution of the **Protein Kinase C** (PKC) Family Across Species

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The **Protein Kinase C** (PKC) superfamily represents a pivotal group of serine/threonine kinases that translate a vast array of extracellular signals into intracellular responses.[1] These enzymes are critical regulators of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[2][3][4] Given their central role in signaling, dysregulation of PKC activity is implicated in numerous diseases, making them a key target for therapeutic intervention.[4] The evolutionary history of the PKC family, from single-celled eukaryotes to complex vertebrates, reveals a story of gene duplication and functional diversification that has shaped the complexity of cellular signaling. This guide provides a comprehensive overview of the structural classification of PKC isoforms, their evolutionary expansion across major species, detailed experimental protocols for their phylogenetic analysis, and the core signaling pathways in which they operate.

The Protein Kinase C Family: Classification and Structure

The PKC family is characterized by a conserved C-terminal kinase domain and a variable N-terminal regulatory domain, which dictates the mechanism of activation for each isoform.[1][2] Based on their requirements for second messengers, the family is broadly divided into three major classes.[1][2]

- Conventional PKCs (cPKCs): This group, comprising isoforms α , β I, β II, and γ , requires calcium (Ca^{2+}), diacylglycerol (DAG), and phospholipids for full activation.[1][2] Their regulatory domains contain both a C1 domain for DAG binding and a C2 domain that acts as a calcium sensor.[2][3]
- Novel PKCs (nPKCs): Including isoforms δ , ϵ , η , and θ , this class is activated by DAG but is independent of Ca^{2+} . [1][2] While they possess a novel C2 domain, it does not function as a calcium sensor.[2]
- Atypical PKCs (aPKCs): This group, which includes isoforms ζ and ι/λ , does not require Ca^{2+} or DAG for activation.[1][2] Their C1 domain is non-functional in binding DAG, and they lack a C2 domain entirely.[2]

Evolution and Diversification of PKC Isoforms

The evolutionary trajectory of the PKC family is marked by significant expansion events, primarily driven by whole-genome duplications. The family is ancient, with origins tracing back to the last common ancestor of opisthokonts, including fungi.[1]

The invertebrate chordate ancestors of vertebrates, such as tunicates and lancelets, possessed five PKC genes.[5] The complexity of the PKC family in jawed vertebrates is the result of two rounds of whole-genome duplication (1R and 2R), which expanded the ancestral set of five genes to twelve.[5] Mammals have retained these 12 members.[5]

A third genome duplication event (3R) in the teleost fish lineage led to a further increase in PKC genes, with as many as 21 identified in some species; the model organism zebrafish (*Danio rerio*) has retained 19 of these.[5] This expansion highlights how genome duplication has been the primary engine for increasing the complexity of this kinase family in vertebrates, providing new raw material for functional diversification.[5]

In contrast, simpler eukaryotes exhibit a much smaller complement of PKC genes. The budding yeast *Saccharomyces cerevisiae* has one primary PKC homolog, Pkc1, though a second,

Pkc2, has also been identified.[6][7][8] The fruit fly *Drosophila melanogaster* possesses six PKC genes, including members from the conventional, novel, and atypical classes, as well as a PKC-related kinase.[9]

Quantitative Distribution of PKC Isoforms Across Species

The following table summarizes the number of PKC genes identified in key model organisms, illustrating the expansion of the family throughout eukaryotic evolution.

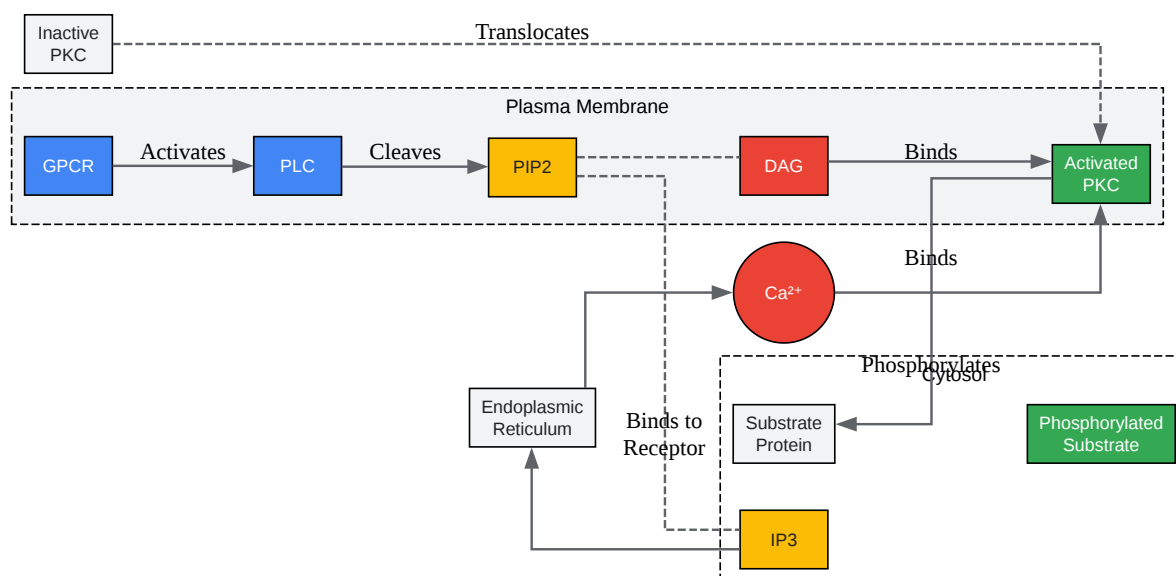
Species	Model Organism	Total PKC Genes	Conventional (cPKC)	Novel (nPKC)	Atypical (aPKC)	Reference
Yeast	Saccharomyces cerevisiae	1-2	0	0	1-2 (homologs)	Pkc1 is the primary homolog; Pkc2 has also been identified. [6] [7] [8]
Fruit Fly	Drosophila melanogaster	6	2	2	1 (+1 related)	Includes two classical, two novel, one atypical, and one PKC-related kinase. [9]
Tunicate	(e.g., Ciona intestinalis)	5	-	-	-	Represents the ancestral state before vertebrate genome duplications. [5]
Zebrafish	Danio rerio	19	-	-	-	Expanded via the 3R genome duplication, with 19

						genes retained. [5]
Mammal	Homo sapiens	12	4 (α , β I, β II, γ)	4 (δ , ϵ , η , θ)	3 (ζ , ι/λ)	Expanded from 5 ancestral genes via 1R/2R genome duplications. [5]

Visualization of Core Signaling and Experimental Workflow

Canonical cPKC Activation Pathway

The activation of conventional PKC isoforms is a cornerstone of G-protein coupled receptor (GPCR) signaling. The process begins when an extracellular ligand binds to a GPCR, triggering the activation of Phospholipase C (PLC).[\[4\]](#) PLC then cleaves the membrane phospholipid PIP_2 into the second messengers DAG and IP_3 .[\[4\]](#) IP_3 diffuses through the cytosol to the endoplasmic reticulum, where it stimulates the release of stored Ca^{2+} .[\[4\]](#) The concurrent rise in cytosolic Ca^{2+} and the presence of DAG at the membrane recruit cPKC, leading to its activation and the subsequent phosphorylation of target substrate proteins.[\[1\]](#)[\[4\]](#)

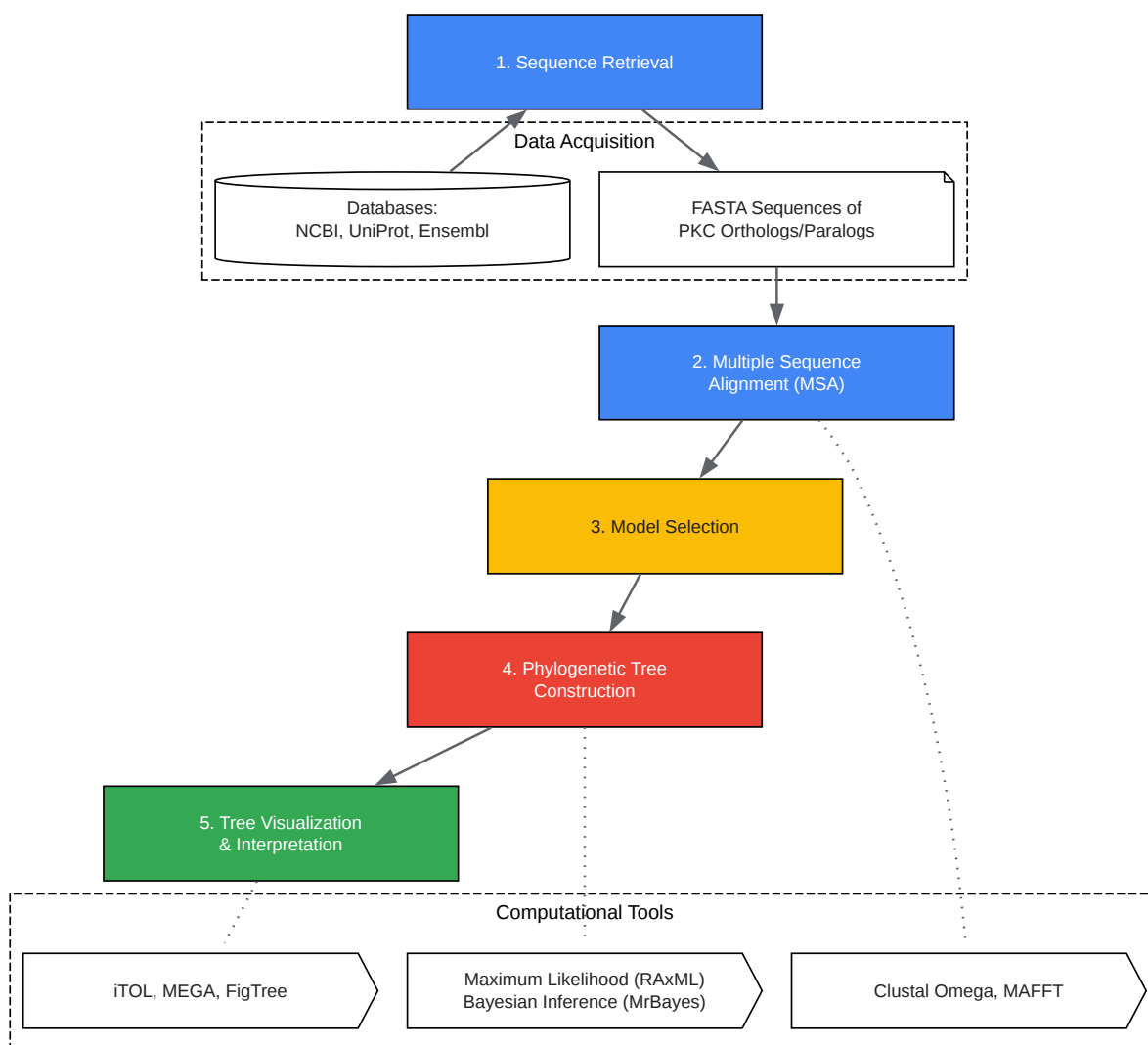


[Click to download full resolution via product page](#)

Caption: Canonical signaling pathway for conventional PKC (cPKC) activation.

Experimental Workflow for Phylogenetic Analysis

Studying the evolutionary relationships within the PKC family requires a systematic bioinformatics approach. This workflow outlines the standard procedure for constructing a phylogenetic tree from protein sequences.



[Click to download full resolution via product page](#)

Caption: Standardized workflow for the phylogenetic analysis of protein families.

Experimental Protocols

Protocol: Phylogenetic Analysis of the PKC Family

This protocol provides a step-by-step guide for reconstructing the evolutionary history of PKC proteins.[\[10\]](#)[\[11\]](#)

Objective: To infer the evolutionary relationships between PKC isoforms from different species.

Methodology:

- **Sequence Retrieval:**
 - 1.1. Identify a set of known PKC protein sequences from a reference organism (e.g., *Homo sapiens*) using the National Center for Biotechnology Information (NCBI) Protein database or UniProt.
 - 1.2. For each reference sequence, perform a protein BLAST (BLASTp) search against the proteomes of selected target species (e.g., *D. melanogaster*, *C. elegans*, *S. cerevisiae*, *D. rerio*).
 - 1.3. Collect the homologous sequences in FASTA format. Ensure you are collecting orthologs and paralogs for a comprehensive analysis.[\[10\]](#) Select sequences based on significant E-values and sequence identity (>30%).[\[10\]](#)
- **Multiple Sequence Alignment (MSA):**
 - 2.1. Use a multiple sequence alignment tool to align the collected FASTA sequences. Recommended tools include Clustal Omega, MAFFT, or MUSCLE.[\[12\]](#) These tools can be accessed via web servers (e.g., EBI) or as standalone command-line applications.
 - 2.2. The alignment is critical for identifying conserved domains and regions of evolutionary divergence.[\[13\]](#) Visually inspect the alignment to ensure that key conserved motifs (e.g., in the kinase domain) are correctly aligned.
 - 2.3 (Optional but Recommended): Use a program like Gblocks or TrimAl to eliminate poorly aligned positions and divergent regions that may introduce noise into the phylogenetic inference.

- Phylogenetic Tree Construction:
 - 3.1. Choose an appropriate method for tree inference. The two most robust and widely used methods are Maximum Likelihood (ML) and Bayesian Inference (BI).[\[12\]](#)
 - 3.2. Maximum Likelihood (ML):
 - Use software such as RAXML, IQ-TREE, or MEGA.[\[14\]](#)[\[15\]](#)
 - First, determine the best-fit model of amino acid substitution for your alignment using tools integrated into the software (e.g., ModelFinder in IQ-TREE).
 - Run the ML analysis, including a bootstrapping procedure (e.g., 1,000 replicates) to assess the statistical support for each node in the tree.[\[11\]](#)
 - 3.3. Bayesian Inference (BI):
 - Use software such as MrBayes.[\[12\]](#)[\[16\]](#)
 - Similar to ML, select an appropriate substitution model.
 - Run the Markov Chain Monte Carlo (MCMC) analysis for a sufficient number of generations (e.g., 1 million or more) until the chains converge, indicated by a standard deviation of split frequencies < 0.01 .[\[16\]](#) The resulting tree will have posterior probabilities at the nodes, indicating confidence.
- Tree Visualization and Interpretation:
 - 4.1. Visualize the output tree file (typically in Newick format) using software like iTOL (Interactive Tree Of Life), FigTree, or MEGA.[\[14\]](#)
 - 4.2. Root the tree if an appropriate outgroup was included in the analysis (e.g., a related kinase from the AGC family).
 - 4.3. Analyze the branching patterns. Isoforms should cluster into distinct clades (e.g., cPKC, nPKC, aPKC). The relationships between orthologs from different species will reflect their evolutionary history. Bootstrap values (from ML) or posterior probabilities (from BI) above 70% or 0.95, respectively, are typically considered well-supported.

Implications for Drug Development

Understanding the evolutionary relationships and structural divergence of PKC isoforms is critical for drug development. While the catalytic domain is highly conserved, subtle differences exist that can be exploited for the design of isoform-specific inhibitors.[1] The expansion of the PKC family in vertebrates and the subsequent functional specialization of isoforms mean that targeting a single PKC can have precise therapeutic effects. For example, inhibitors targeting novel PKCs have been explored for cancer therapy, while those targeting conventional PKCs have been investigated for cardiovascular diseases.[4][17] Phylogenetic analysis helps identify which model organisms are most suitable for preclinical studies based on the conservation of specific isoforms and pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protein kinase C - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Protein kinase C family evolution in jawed vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of PKC2, a gene encoding a second protein kinase C isotype of *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein kinase C (PKC) isoforms in *Drosophila* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 11. researchgate.net [researchgate.net]

- 12. Using Phylogenetic Analysis to Investigate Eukaryotic Gene Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Phylogenetic Analysis - Creative BioMart [creativebiomart.net]
- 14. Phylogeny [dunbrack.fccc.edu]
- 15. cme.h-its.org [cme.h-its.org]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Evolution of the Protein Kinase C family across species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179006#evolution-of-the-protein-kinase-c-family-across-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com